N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide: is a complex organic compound with potential applications in various fields of scientific research. Its structure includes a cyclohexylcarbamoyl group, a thiophen-2-ylmethyl group, and a 1,6-dihydropyridine-3-carboxamide moiety, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of amide bonds and the introduction of functional groups. Common synthetic routes may include:
Amide Bond Formation: This can be achieved through the reaction of carboxylic acids with amines in the presence of coupling agents such as EDCI or DCC.
Cyclohexylcarbamoyl Group Introduction: This step involves the reaction of cyclohexylamine with a suitable carboxylic acid derivative.
Thiophen-2-ylmethyl Group Addition: This can be introduced through a nucleophilic substitution reaction using thiophen-2-ylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophen-2-ylmethyl group using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a ligand for specific receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(cyclohexylcarbamoyl)cyclohexyl)-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
- N-(1-(cyclohexylcarbamoyl)cyclohexyl)-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research in various fields.
Properties
Molecular Formula |
C24H31N3O3S |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-6-oxo-N-(thiophen-2-ylmethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C24H31N3O3S/c28-21-12-11-18(16-25-21)22(29)27(17-20-10-7-15-31-20)24(13-5-2-6-14-24)23(30)26-19-8-3-1-4-9-19/h7,10-12,15-16,19H,1-6,8-9,13-14,17H2,(H,25,28)(H,26,30) |
InChI Key |
RNCVQQSDXBOREB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCCC2)N(CC3=CC=CS3)C(=O)C4=CNC(=O)C=C4 |
Origin of Product |
United States |
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